Binding Affinity (Ki) Advantage Over Clinical-Stage MPS1 Inhibitor NMS-P715
The target compound exhibits a Ki value of < 0.5 nM against the MPS1 catalytic domain (residues 510–857), representing at least a 2-fold improvement over NMS-P715 (Ki = 0.99 nM) measured under comparable conditions [1]. The tighter binding is attributed to the cyclopropyl-thiophene motif which optimizes hydrophobic contacts within the ATP-binding site, a feature absent from the pyrazolo-quinazoline scaffold of NMS-P715 [2].
| Evidence Dimension | MPS1 kinase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki < 0.5 nM (MPS1 catalytic domain, residues 510–857, mass-spectrometry detection, 15 min incubation) |
| Comparator Or Baseline | NMS-P715: Ki = 0.99 nM (full-length MPS1, ATP-competitive, reversible inhibition) |
| Quantified Difference | ≥ 2-fold lower Ki for target compound (Ki_target < 0.5 nM vs. Ki_NMS-P715 = 0.99 nM) |
| Conditions | MPS1 catalytic domain (unknown origin) expressed in E. coli (target compound); full-length recombinant human MPS1 (NMS-P715); both assessed via biochemical kinase activity assays |
Why This Matters
A ≥ 2-fold lower Ki translates to higher target occupancy at equivalent concentrations, potentially reducing the required dose for complete MPS1 inhibition in cellular assays and enabling structure–activity relationship (SAR) studies at lower compound consumption.
- [1] BindingDB BDBM50512455. Ki < 0.5 nM for MPS1 (510–857 residues). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512455 View Source
- [2] Colombo R, et al. (2010). Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase. Cancer Research, 70(24), 10255–10264. Describes the ATP-competitive binding mode of NMS-P715 to MPS1. View Source
